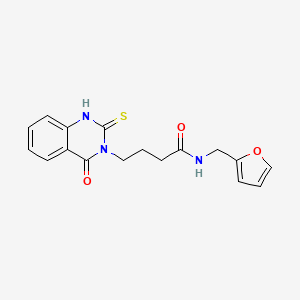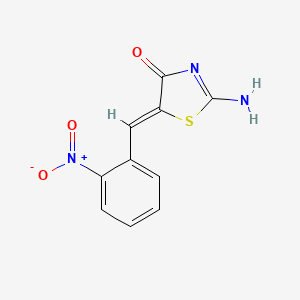
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as amantadine, and it has been studied extensively for its antiviral, antiparkinsonian, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione varies depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus by blocking the M2 ion channel, which is essential for the viral uncoating process. In the case of antiparkinsonian activity, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Finally, in the case of anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione vary depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus, which helps to prevent the spread of the virus. In the case of antiparkinsonian activity, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione helps to alleviate the symptoms of Parkinson's disease by acting as a dopamine agonist. Finally, in the case of anti-inflammatory activity, this compound helps to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in lab experiments are its diverse applications and well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful handling. Furthermore, the purity of the product can be challenging to achieve, which can affect the reproducibility of the results.
Direcciones Futuras
The future directions for 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione research are vast and diverse. One potential direction is the development of new antiviral drugs based on the structure of this compound. Additionally, further research is needed to explore the potential applications of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in the treatment of other diseases such as Alzheimer's disease or multiple sclerosis. Finally, the development of new synthesis methods for this compound could lead to improved purity and reproducibility of the results.
In conclusion, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound with diverse applications and potential for future research. Its antiviral, antiparkinsonian, and anti-inflammatory properties have been extensively studied, and its mechanism of action is well understood. While there are limitations to using this compound in lab experiments, its advantages make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione involves the reaction of 2-adamantanamine with carbon disulfide and methyl iodide. This reaction yields the desired product, which can be further purified using various techniques such as recrystallization or chromatography. The purity of the product can be determined using spectroscopic methods such as NMR or IR.
Aplicaciones Científicas De Investigación
The scientific research application of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is vast and diverse. This compound has been studied for its antiviral properties, particularly against influenza A virus. It has been shown to inhibit the replication of the virus by interfering with the viral uncoating process. Additionally, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione has been studied for its antiparkinsonian properties. It acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Furthermore, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-16-8-17(7-15-14(16)18)13-11-3-9-2-10(5-11)6-12(13)4-9/h9-13H,2-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRFVNVNMUMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(CNC1=S)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)
![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)



![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
